molecular formula C26H23FN4O2S B2443913 N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115564-55-0

N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2443913
CAS No.: 1115564-55-0
M. Wt: 474.55
InChI Key: RXRFKZIVFAJIMU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the fluorobenzyl group and the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide include other benzamide derivatives with different functional groups. Examples include:

  • N-(4-chlorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide
  • N-(4-methylbenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the fluorobenzyl group, the imidazole ring, and the benzamide core gives it distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2S/c1-18-5-2-3-8-23(18)30-24(32)17-34-26-28-13-14-31(26)22-7-4-6-20(15-22)25(33)29-16-19-9-11-21(27)12-10-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRFKZIVFAJIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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